molecular formula C12H24N2O2 B7916264 1-(2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidin-1-yl)-ethanone

1-(2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidin-1-yl)-ethanone

Cat. No.: B7916264
M. Wt: 228.33 g/mol
InChI Key: ZAFLBPSYQREDNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidin-1-yl)-ethanone is a complex organic compound featuring a piperidine ring, an ethyl group, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidin-1-yl)-ethanone typically involves the reaction of piperidine with ethylamine and 2-hydroxyethylamine under controlled conditions. The reaction is catalyzed by a base such as sodium hydroxide or potassium carbonate. The process involves heating the reactants in a suitable solvent like methanol or ethanol, followed by purification through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidin-1-yl)-ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidin-1-yl)-ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidin-1-yl)-ethanone exerts its effects involves interactions with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors or enzymes, modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxyethyl)-2-pyrrolidone: Similar in structure but with a pyrrolidone ring instead of a piperidine ring.

    2-Ethyl-2-hydroxybutyric acid: Contains a hydroxyethyl group but differs in the overall structure and functional groups.

Uniqueness

1-(2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidin-1-yl)-ethanone is unique due to its specific combination of functional groups and the presence of a piperidine ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-[2-[[ethyl(2-hydroxyethyl)amino]methyl]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-3-13(8-9-15)10-12-6-4-5-7-14(12)11(2)16/h12,15H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFLBPSYQREDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)CC1CCCCN1C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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